

IUPAC name for 2-ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxy-4-methoxybenzaldehyde**

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An In-Depth Technical Guide to **2-Ethoxy-4-methoxybenzaldehyde**

Executive Summary

This technical guide provides a comprehensive overview of **2-ethoxy-4-methoxybenzaldehyde**, a substituted benzaldehyde derivative with significant potential as a versatile intermediate in organic synthesis. The document delves into its fundamental physicochemical properties, outlines a robust and validated synthetic protocol via Williamson ether synthesis, and details the necessary spectroscopic methods for structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a self-validating framework for its synthesis and characterization. We will explore its applications in the fragrance and pharmaceutical sectors, supported by authoritative references to underscore its emerging importance.

Nomenclature and Physicochemical Properties

2-Ethoxy-4-methoxybenzaldehyde is an aromatic aldehyde characterized by an ethoxy group (-OCH₂CH₃) at the C2 position and a methoxy group (-OCH₃) at the C4 position of the benzene ring.^[1] This substitution pattern imparts specific reactivity and physical characteristics to the molecule. The IUPAC name for this compound is **2-ethoxy-4-methoxybenzaldehyde**.^{[1][2]}

Chemical Structure

The structural representation provides a clear visualization of the functional group arrangement on the benzaldehyde scaffold.

Caption: Chemical structure of **2-ethoxy-4-methoxybenzaldehyde**.

Physicochemical Data Summary

The following table summarizes key quantitative data for **2-ethoxy-4-methoxybenzaldehyde**, essential for experimental design and safety considerations.

Property	Value	Source
IUPAC Name	2-ethoxy-4-methoxybenzaldehyde	PubChem[2]
CAS Number	42924-37-8	Benchchem[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	PubChem[2]
Molecular Weight	180.20 g/mol	Sigma-Aldrich[3]
InChIKey	QXAVANUCHWRYFF-UHFFFAOYSA-N	Benchchem[1]
Appearance	Data not consistently available; related compounds are crystalline solids.	N/A

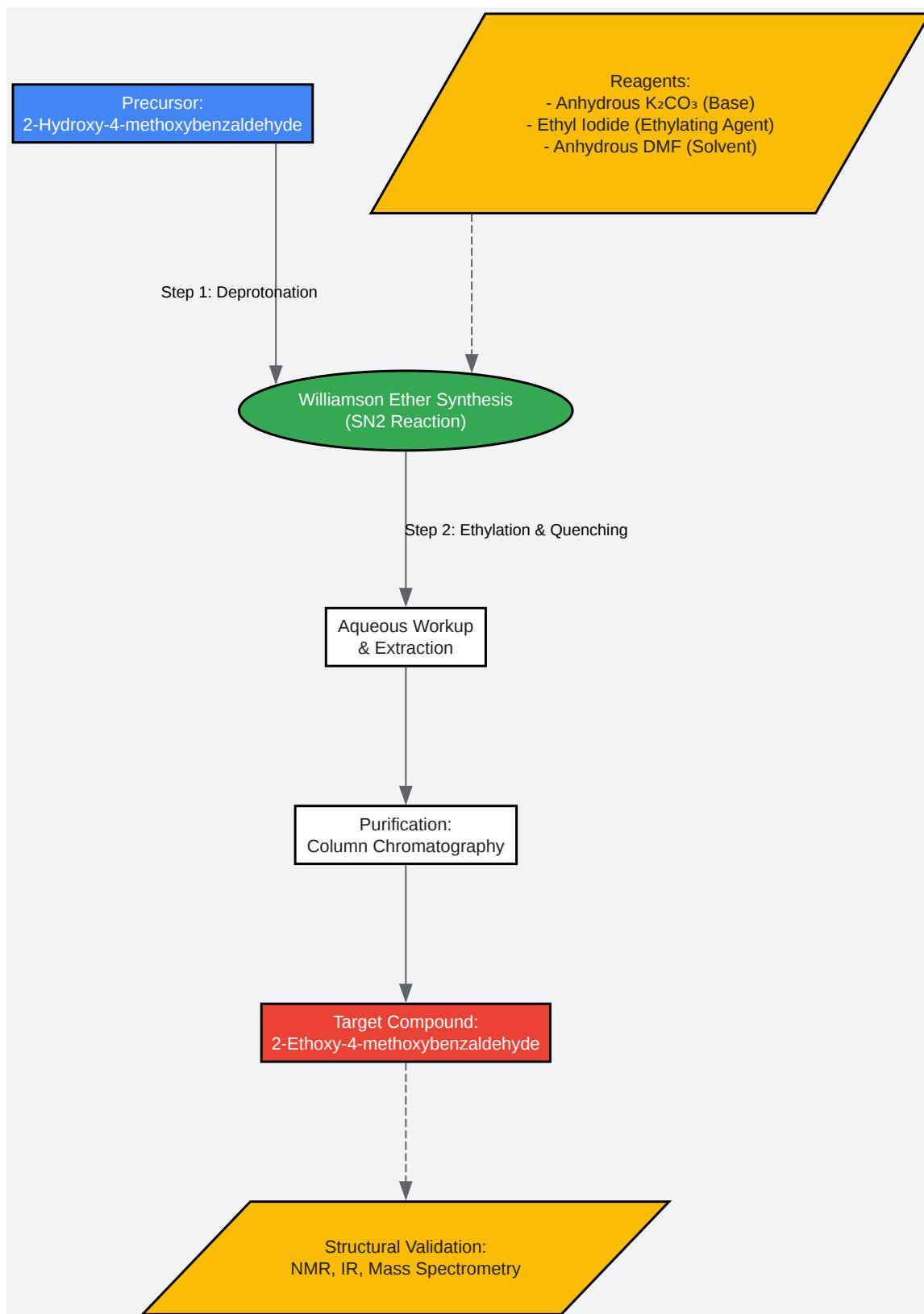
Synthesis Strategy and Experimental Protocol

The synthesis of **2-ethoxy-4-methoxybenzaldehyde** is most effectively and reliably achieved via a two-step process. This involves the initial formylation of a suitable precursor followed by a classic Williamson ether synthesis. This approach is chosen for its high efficiency, use of readily available starting materials, and predictable outcomes.

Retrosynthetic Analysis & Workflow

Our strategy involves the ethylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde. This precursor is commercially available or can be synthesized from 3-

methoxyphenol. The Williamson ether synthesis is selected for the ethylation step due to its robustness and high yield for forming aryl ethers from phenoxides.[4]



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Caption: Experimental workflow for the synthesis and characterization of 2-ethoxybenzaldehyde derivatives.^[4]

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the conversion of 2-hydroxy-4-methoxybenzaldehyde to the target compound. Every step is designed to ensure reaction completion, minimize side products, and facilitate purification.

Materials:

- 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq) [CAS: 673-22-3]
- Anhydrous Potassium Carbonate (K_2CO_3), fine powder (1.5 eq)
- Ethyl Iodide (C_2H_5I) (1.2 eq)
- Anhydrous Dimethylformamide (DMF)
- Diethyl Ether
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Silica Gel for column chromatography
- Hexane/Ethyl Acetate solvent system

Procedure:

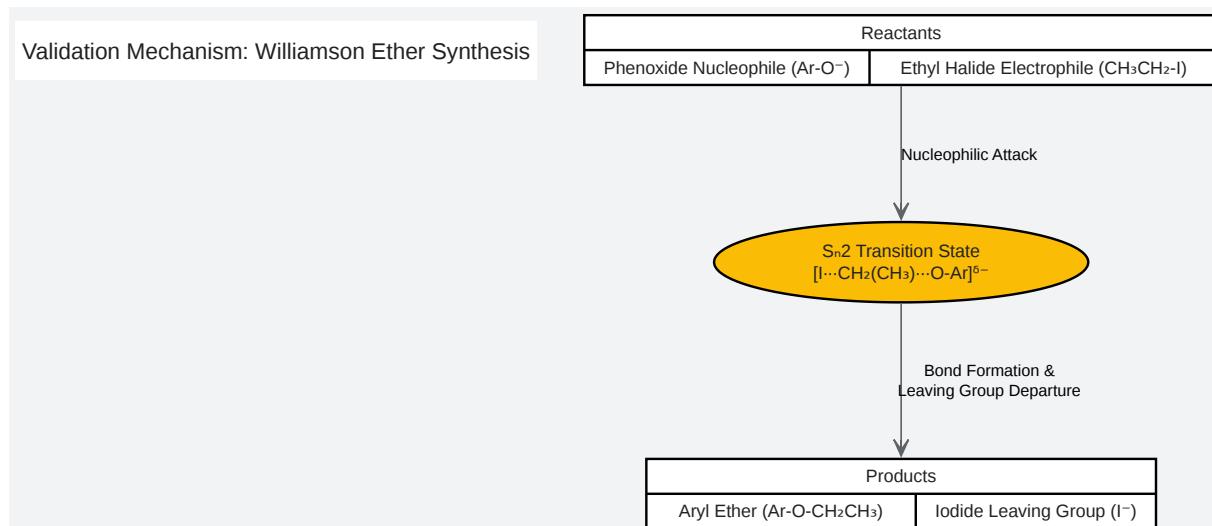
- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).
 - Rationale: A dry flask is critical to prevent the hydrolysis of the ethylating agent and to ensure the anhydrous conditions required for the base to be effective.

- **Addition of Base and Solvent:** Add anhydrous potassium carbonate (1.5 eq) to the flask. Subsequently, add anhydrous DMF (approx. 10 mL per gram of the starting phenol).
 - **Rationale:** K_2CO_3 is a mild and effective base for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.^[4] DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the S_N2 reaction mechanism without interfering.
- **Formation of Phenoxide:** Stir the mixture at room temperature for 15-20 minutes.
 - **Rationale:** This allows sufficient time for the base to deprotonate the phenol, forming the potassium phenoxide salt in situ, which is the active nucleophile for the subsequent step.
- **Addition of Ethylating Agent:** Add ethyl iodide (1.2 eq) dropwise to the suspension using an addition funnel.
 - **Rationale:** Dropwise addition helps to control any potential exotherm. A slight excess of the ethylating agent ensures the reaction goes to completion. Ethyl iodide is chosen for its high reactivity as an electrophile in S_N2 reactions.^[4]
- **Reaction:** Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - **Rationale:** Heating increases the reaction rate. The 12-16 hour timeframe is typically sufficient for complete conversion. TLC is a crucial self-validating step to confirm the consumption of the starting material before proceeding to workup.
- **Workup and Extraction:** After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - **Rationale:** The water quench dissolves the inorganic salts (K_2CO_3 , KI). Diethyl ether is an effective solvent for extracting the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.
- **Washing and Drying:** Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

- Rationale: The brine wash removes residual water and DMF from the organic phase. MgSO_4 is a neutral drying agent that efficiently removes any remaining water.^[4]
- Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
- Rationale: Column chromatography is the standard and most effective method for separating the desired product from any unreacted ethyl iodide and minor side products, yielding the pure **2-ethoxy-4-methoxybenzaldehyde**.^[4]

Spectroscopic Characterization and Validation

Confirmation of the synthesized product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for validation.



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Caption: Mechanism of the key $S_{n}2$ ethylation step.

Summary of Key Spectral Data

The following table outlines the expected signals from primary analytical techniques.

Technique	Key Signals	Interpretation
¹ H NMR	$\delta \sim 9.8$ (s, 1H), $\delta \sim 7.5\text{-}6.5$ (m, 3H), $\delta \sim 4.1$ (q, 2H), $\delta \sim 3.8$ (s, 3H), $\delta \sim 1.4$ (t, 3H)	Aldehyde proton (CHO), aromatic protons, ethoxy methylene (-OCH ₂ -), methoxy protons (-OCH ₃), ethoxy methyl (-CH ₃)[1]
IR (cm ⁻¹)	~2850-2750, ~1680, ~1600, ~1250	C-H stretch of aldehyde, C=O stretch of aldehyde, C=C aromatic stretch, C-O ether stretch[1]
Mass Spec.	Molecular Ion Peak (M ⁺) at m/z = 180.20	Corresponds to the calculated molecular weight of C ₁₀ H ₁₂ O ₃ . [1]

Applications and Future Directions

2-Ethoxy-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic compounds.[1] Its functional groups—aldehyde, ethoxy, and methoxy—provide multiple reaction sites for further chemical transformations.

- **Pharmaceutical Development:** The benzaldehyde scaffold is present in numerous biologically active molecules. This compound is being explored for its potential in developing new pharmaceutical agents, with research suggesting that related structures possess antimicrobial and antioxidant properties.[1] The mechanism of action for similar compounds may involve the disruption of bacterial cell membranes or the inhibition of key cellular enzymes.[1]
- **Fragrance and Flavor Industry:** Like many substituted benzaldehydes, this compound is utilized for its aromatic properties in the formulation of fragrances and flavors for consumer products.[1]

- Material Science: Its structure can be incorporated into larger macrocyclic compounds, which have applications in materials science and host-guest chemistry.[1]

Future research should focus on fully elucidating the biological activity profile of this compound and its derivatives, potentially leading to the development of novel therapeutics.

Conclusion

This guide has established that **2-ethoxy-4-methoxybenzaldehyde** is a valuable synthetic intermediate. We have provided a detailed, scientifically-grounded protocol for its synthesis via Williamson ether synthesis, a method chosen for its reliability and efficiency. The outlined characterization data provides a clear framework for validating the final product's identity and purity. The diverse potential applications in pharmaceuticals and fragrances underscore the importance of this compound for professionals in chemical research and drug development.

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- To cite this document: BenchChem. [IUPAC name for 2-ethoxy-4-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595736#iupac-name-for-2-ethoxy-4-methoxybenzaldehyde>

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